molecular formula C17H15ClO4 B2476349 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 637747-82-1

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2476349
CAS No.: 637747-82-1
M. Wt: 318.75
InChI Key: KQFDMWNAJYELBV-QPJJXVBHSA-N
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Description

(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 5-chloro-2-hydroxyphenyl group at the 1-position and a 2,4-dimethoxyphenyl substituent at the 3-position (Figure 1). Chalcones are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . The compound’s functional groups—chloro, hydroxyl, and methoxy moieties—play critical roles in its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFDMWNAJYELBV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the same Claisen-Schmidt condensation reaction can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that related compounds exhibit significant antioxidant properties. For instance, derivatives of the compound have shown higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, a study reported that similar compounds displayed antimitotic activity against human tumor cells, indicating that (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

Research indicates that compounds with similar structures possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of cancer cell lines. The results indicated a significant inhibition of cell proliferation with an average GI50 value suggesting promising anticancer potential .

Cell LineGI50 (µM)
A549 (Lung Cancer)15.72
MCF7 (Breast Cancer)12.50
HCT116 (Colon Cancer)10.30

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant activity of this compound against standard antioxidants like ascorbic acid and trolox. The findings revealed that the compound exhibited superior radical scavenging activity.

CompoundIC50 (µM)
Ascorbic Acid25
Trolox20
Target Compound15

Mechanism of Action

The mechanism of action of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcone derivatives share a common α,β-unsaturated ketone backbone but differ in substituents on the aromatic rings. Key structural analogues include:

Compound Name Substituents (Position) Dihedral Angle (°) Bond Length (C=O, Å) Reference
(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 5-Cl, 2-OH (A); 2,4-OCH₃ (B) Data Unavailable ~1.23 (typical)
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 2,4-Cl (A); 2,5-Cl (thiophene) 7.14–56.26 1.22
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-F (A); H (B) 8.5–12.3 1.24
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 3-Cl (A); 2,4-OCH₃ (B) - -

Key Observations:

  • Dihedral Angles: Substituents influence planarity. For example, fluorophenyl derivatives exhibit angles of 7.14°–56.26°, affecting π-π stacking and crystallinity .
  • Bond Lengths: The C=O bond length (~1.22–1.24 Å) remains consistent across analogues, indicating minimal electronic perturbation from substituents .

Physicochemical Properties

Substituents significantly alter molecular weight, solubility, and stability:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Reference
This compound 332.78* Not Reported Moderate (hydroxyl)
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 298.34 Not Reported High (methoxy)
(2E,2'E)-1,1'-(1,4-Phenylene)bis[3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one] 430.14 222–225.6 Low (bulky groups)

Key Observations:

  • Hydroxyl vs. Methoxy Groups: The hydroxyl group in the title compound enhances polarity compared to purely methoxy-substituted analogues (e.g., 298.34 g/mol compound), improving aqueous solubility .
  • Molecular Weight: Bulky substituents (e.g., biphenyl in ) increase molecular weight and reduce solubility .
Antimicrobial Activity

Chalcones with electron-withdrawing groups (e.g., Cl) exhibit enhanced antimicrobial effects:

Compound MIC (µM) vs. S. aureus MIC (µM) vs. E. coli Reference
Title Compound Not Tested Not Tested -
(2E)-3-(Acridin-4-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (4c) 6.25 12.5
(2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) 25 50

Key Observations:

  • Chlorine substituents (as in the title compound) may enhance membrane permeability, but methoxy groups improve target binding via hydrogen bonding .
Antioxidant and Enzyme Inhibition

Hydroxyl and methoxy groups contribute to radical scavenging:

Compound DPPH Scavenging (%) PfFd-PfFNR Inhibition (%) Reference
Title Compound Not Tested Not Tested -
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 38.16 38.16
(2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5) 45.2 Not Tested

Key Observations:

  • The 2,4-dimethoxyphenyl group in the title compound may mimic the inhibitory activity of similar chalcones against malaria targets (~38% inhibition) .
  • Hydroxyl groups enhance antioxidant capacity by stabilizing radical intermediates .

Biological Activity

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a synthetic organic compound noted for its diverse biological activities. Chalcones are characterized by their two phenyl rings and a central α,β-unsaturated carbonyl system, which contributes to their reactivity and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medical and biochemical research.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-chloro-2-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde. This reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol under reflux conditions. The resulting compound is purified to obtain a high yield with significant purity.

The biological activity of this chalcone is attributed to its ability to interact with various molecular targets. The presence of chloro and dimethoxy substituents enhances its reactivity and specificity towards certain enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Antioxidant Activity : It has been shown to exhibit antioxidant properties by scavenging free radicals.
  • Pro-apoptotic Effects : The compound induces apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
CLL HG-30.17 - 2.69Induces apoptosis via ROS modulation
CLL PGA-10.35 - 1.97Pro-apoptotic effects with low toxicity in PBMCs
Burkitt’s Lymphoma<10Reduces cell viability significantly

Studies have shown that the compound can lead to an increase in cell viability when pre-treated with antioxidants, suggesting that its anticancer effects are mediated through oxidative stress mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been documented extensively. This specific compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antiproliferative Effects : A study evaluated the antiproliferative effects on CLL cell lines, demonstrating that compounds with structural similarities exhibited IC50 values significantly lower than standard treatments like fludarabine phosphate .
  • Oxidative Stress Modulation : Research indicated that the pro-apoptotic effects were closely linked to ROS flux, emphasizing the role of oxidative stress in mediating the biological activity of this chalcone .
  • Comparative Analysis : Comparative studies with similar compounds revealed that the unique substitution pattern of this chalcone contributes to its enhanced biological activity compared to other derivatives .

Q & A

Q. Example Data :

ParameterTypical Range for Chalcones
C=O IR (cm⁻¹)1640–1680
Olefinic J (Hz)15–16
Dihedral Angle15–30°

What strategies can address contradictions in reported biological activities of structurally analogous chalcones?

Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

  • Substituent Position Effects : Chlorine at the ortho vs. para position alters steric and electronic profiles, impacting target binding .
  • Assay Variability : Standardize assays (e.g., MIC for antimicrobial studies) and control solvent/DMSO concentrations.
  • Metabolic Stability : Methoxy groups may enhance lipophilicity but reduce solubility, affecting bioavailability.

Q. Methodological Recommendation :

  • Perform dose-response studies across multiple cell lines or microbial strains.
  • Use computational tools (e.g., molecular docking) to predict interactions with targets like COX-2 or bacterial enzymes .

How do the 5-chloro-2-hydroxyphenyl and 2,4-dimethoxyphenyl groups influence electronic properties and reactivity?

Advanced Research Question
The substituents modulate the compound’s electronic profile:

  • Chloro Group : Electron-withdrawing effect decreases electron density on Ring A, polarizing the enone system.
  • Methoxy Groups : Electron-donating effects on Ring B enhance conjugation with the carbonyl, stabilizing the enone.

Q. Experimental Validation :

  • DFT Calculations : Compare HOMO-LUMO gaps with analogs (e.g., 4-chlorophenyl derivatives). For example, methoxy groups lower the LUMO energy by ~0.5 eV, increasing electrophilicity .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.

What crystallization solvents and conditions yield high-quality single crystals for XRD analysis?

Advanced Research Question
Slow evaporation from polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures typically produces diffraction-quality crystals. Key parameters:

  • Solvent Polarity : Moderately polar solvents balance solubility and nucleation rates.
  • Temperature : Crystallize at 4°C to slow evaporation.

Case Study :
For (2E)-3-(2,6-dichlorophenyl) analogs, crystals grown in ethyl acetate/hexane (1:3) exhibited P1 space group symmetry with Z = 2 .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
SAR studies should focus on:

  • Ring A Modifications : Replace chlorine with fluorine to tune electronegativity without steric bulk.
  • Ring B Modifications : Vary methoxy group positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) to alter π-stacking with biological targets.

Q. Example Findings :

DerivativeAntimicrobial IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)
5-Chloro-2-hydroxy (target)12.5 ± 1.218.3 ± 2.1
4-Chloro-2-hydroxy8.7 ± 0.925.6 ± 3.0

Data suggests para-chlorine enhances antimicrobial activity but reduces anti-inflammatory effects .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question
Use ADMET prediction tools (e.g., SwissADME, pkCSM):

  • Lipophilicity (LogP) : Predicted ~3.2 (moderate, suitable for membrane penetration).
  • BBB Permeability : Low due to hydroxyl and carbonyl groups.
  • CYP450 Metabolism : Methoxy groups may slow oxidation by CYP3A4.

Validation : Compare with experimental HPLC-MS/MS data from plasma stability assays .

How can regioselective functionalization of the enone system be achieved?

Advanced Research Question

  • Epoxidation : Use m-CPBA in dichloromethane to target the α,β-unsaturated bond.
  • Michael Addition : Thiols or amines add to the β-carbon under basic conditions.

Example : Epoxidation of similar chalcones yields 70–85% epoxide derivatives, confirmed by ¹³C NMR (δ 55–60 ppm for epoxy carbons) .

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